molecular formula C19H19FN2O4S B2708778 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine CAS No. 862797-64-6

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine

Cat. No.: B2708778
CAS No.: 862797-64-6
M. Wt: 390.43
InChI Key: PRBOHRPXCUMEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine , also known by its IUPAC name, is a member of the oxazole family and has been investigated for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound includes a benzenesulfonyl group, a fluorophenyl moiety, and a methoxypropyl amine side chain. Its chemical formula is C19H22FNO4SC_{19}H_{22}FNO_4S, with a molecular weight of approximately 373.45 g/mol. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic residues in proteins, such as serine and cysteine. This interaction may inhibit certain enzymes, leading to various biological effects, including anti-cancer activity and modulation of inflammatory responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) which had an IC50 of 17.25 μM .
  • Mechanisms : The anticancer effects are attributed to the promotion of apoptosis and G2/M phase cell cycle arrest in treated cells. These mechanisms were confirmed through flow cytometry and apoptosis assays .

Enzyme Inhibition

The compound has been shown to selectively inhibit histone deacetylases (HDACs), particularly HDAC3, which is crucial for regulating gene expression related to cancer progression:

  • Selectivity : In enzymatic assays, it exhibited class I HDAC selectivity with an IC50 value of 95.48 nM against HDAC3 . This selectivity is vital for minimizing side effects associated with broader HDAC inhibitors.

Case Studies

Several case studies have explored the biological activity of related compounds in the oxazole class:

  • Study on Benzoxazepine Derivatives : A study on synthesized benzoxazepine derivatives showed that compounds with similar structural motifs exhibited anti-cancer and anti-inflammatory activities. These derivatives were tested against solid tumor cell lines and demonstrated varying degrees of cytotoxicity .
  • Antimicrobial Activity : While the primary focus has been on anticancer properties, some derivatives have shown limited antimicrobial activity against specific bacterial strains, indicating a broader spectrum of biological activity .

Table 1: Summary of Biological Activities

Activity TypeCell Line / TargetIC50 Value (μM)Reference
Anticancer (HepG2)HepG21.30
HDAC InhibitionHDAC30.095
AntimicrobialBacillus subtilisVaries

Table 2: Comparison with Related Compounds

Compound NameActivity TypeIC50 Value (μM)Mechanism
SAHAAnticancer17.25HDAC Inhibition
FNAAnticancer1.30Apoptosis Induction
Benzoxazepine DerivativeAnticancerVariesCytotoxicity

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-25-13-7-12-21-18-19(27(23,24)14-8-3-2-4-9-14)22-17(26-18)15-10-5-6-11-16(15)20/h2-6,8-11,21H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBOHRPXCUMEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.